Hedcdg

Description

"Hedcdg" is hypothesized to be a heparinoid-like compound, characterized by its sulfated glycosaminoglycan structure, which enables anticoagulant and anti-inflammatory properties. While direct references to "this compound" are absent in the provided evidence, heparinoids (e.g., Hirudoid®) are well-documented as topical agents for improving blood circulation and reducing inflammation in conditions like superficial thrombophlebitis . Structurally, heparinoids share similarities with heparin but exhibit reduced anticoagulant activity, making them safer for topical use. "this compound" may follow this profile, with modifications enhancing stability or bioavailability.

Properties

CAS No. |

119251-62-6 |

|---|---|

Molecular Formula |

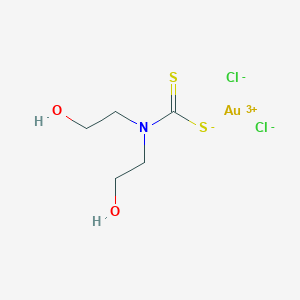

C5H10AuCl2NO2S2 |

Molecular Weight |

448.1 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)carbamodithioate;gold(3+);dichloride |

InChI |

InChI=1S/C5H11NO2S2.Au.2ClH/c7-3-1-6(2-4-8)5(9)10;;;/h7-8H,1-4H2,(H,9,10);;2*1H/q;+3;;/p-3 |

InChI Key |

MTUTVRYHGMUPNK-UHFFFAOYSA-K |

SMILES |

C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |

Canonical SMILES |

C(CO)N(CCO)C(=S)[S-].[Cl-].[Cl-].[Au+3] |

Synonyms |

(N,N-bis(2-hydroxyethyl)dithiocarbamato-S,S')dichlorogold(III) HEDCDG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Hedcdg," we compare it with three classes of compounds: heparin , low-molecular-weight heparins (LMWHs) , and synthetic sulfated oligosaccharides . Key parameters include molecular weight, mechanism of action, therapeutic applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings

Structural Similarities: Heparinoids like "this compound" and heparin share sulfated polysaccharide backbones but differ in chain length and sulfation patterns, influencing anticoagulant potency .

Functional Divergence :

- Topical vs. Systemic Use : Unlike heparin and LMWHs, "this compound" is hypothesized for topical application, aligning with Hirudoid®'s use in localized inflammation without systemic anticoagulation risks .

- Target Specificity : LMWHs target Factor Xa, whereas "this compound" may act via broader anti-inflammatory pathways (e.g., inhibiting leukocyte adhesion) .

Safety and Efficacy: Heparin's high bleeding risk limits its use to controlled clinical settings, whereas "this compound" and LMWHs offer safer profiles for outpatient care . Synthetic analogs () show promise in preclinical studies but lack long-term safety data compared to established heparinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.